Home > Products > Screening Compounds P82003 > 1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide
1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide -

1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide

Catalog Number: EVT-4633246
CAS Number:
Molecular Formula: C19H28FN3O3S
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Drug Design and Discovery: The compound could serve as a scaffold for developing novel therapeutics. Modifying its substituents could modulate its pharmacological properties for targeting specific biological pathways involved in diseases. [, , ]
  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound could provide valuable insights into the relationship between its structure and biological activity, further guiding drug design efforts. [, , ]
  • Chemical Probe Development: Its potential to interact with biological targets makes it a candidate for development as a chemical probe. Such probes are valuable tools for studying biological processes and identifying new drug targets. []

Sumatriptan (1)

  • Compound Description: Sumatriptan is a non-selective 5-HT1B/1D agonist used as a therapeutic agent for the acute treatment of migraine. It is contraindicated for use in patients with known heart disease. []
  • Relevance: Although not structurally similar to 1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide, sumatriptan serves as a reference point in the search for more selective serotonin receptor agonists, particularly targeting the 5-HT1F receptor. This research ultimately led to the development of compounds like N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide, which is structurally distinct from sumatriptan but shares the therapeutic target of migraine treatment. []

5-(4′-Fluorobenzamido)-3-(N-methylpiperidin-4-yl)-1H-indole (2)

  • Compound Description: This compound was the first selective serotonin one F receptor agonist (SSOFRA) demonstrated to be clinically useful in the treatment of migraine. While it exhibited high affinity for the 5-HT1F receptor and good selectivity over 5-HT1B and 5-HT1D receptors, it still showed considerable affinity for the 5-HT1A receptor. []
  • Relevance: This compound highlights the need for improved selectivity in SSOFRAs. Its development, like that of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide, stems from the search for compounds with similar therapeutic applications to sumatriptan but with improved selectivity profiles. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

  • Compound Description: This compound was identified as a SSOFRA with greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. It was developed as part of a program seeking SSOFRAs with enhanced selectivity compared to earlier compounds like 5-(4′-fluorobenzamido)-3-(N-methylpiperidin-4-yl)-1H-indole. []
  • Relevance: This compound represents a successful outcome of the research efforts to design highly selective SSOFRAs for migraine treatment. Its development highlights the ongoing search for compounds with improved selectivity profiles within this class of therapeutics. While not structurally similar to 1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide, it showcases the iterative process of drug discovery in the pursuit of more targeted and effective treatments. []

LY334370 (1a)

  • Relevance: The development of LY334370 and the subsequent exploration of pyrrolopyridine and pyrrolopyrimidine analogs, such as compound 3b, highlight the ongoing search for SSOFRAs with enhanced selectivity profiles. While not structurally identical to 1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide, LY334370 shares the common goal of targeting the 5-HT1F receptor with high selectivity for the treatment of migraine. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide (3b)

  • Compound Description: This compound is a C-5 acetamide derivative within the pyrrolopyridine series explored as potential SSOFRAs. Unlike LY334370, compound 3b exhibited greater than 100-fold selectivity over the 5-HT1A, 5-HT1B, and 5-HT1D receptors, demonstrating the impact of structural modifications on receptor selectivity. []
  • Relevance: The successful development of compound 3b as a highly selective SSOFRA, alongside the exploration of various alkylamide substitutions at the C-5 position, underscores the importance of structure-activity relationship (SAR) studies in optimizing drug candidates. Although structurally distinct from 1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide, the development of 3b highlights the common challenge of achieving high selectivity for specific serotonin receptor subtypes within this therapeutic area. []

Properties

Product Name

1-[(4-fluorobenzyl)sulfonyl]-N-(1-methyl-4-piperidinyl)-4-piperidinecarboxamide

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C19H28FN3O3S

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C19H28FN3O3S/c1-22-10-8-18(9-11-22)21-19(24)16-6-12-23(13-7-16)27(25,26)14-15-2-4-17(20)5-3-15/h2-5,16,18H,6-14H2,1H3,(H,21,24)

InChI Key

CUJGJDRMUAZVDX-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.